Lorediplon

描述

Lorediplon is a ligand for α1 subunit-containing GABAA receptors. In vivo, this compound inhibits spontaneous motor activity and increases duration of sleep in mice (ED50s = 0.13 and 1.2 mg/kg, respectively). It selectively inhibits spontaneous motor activity, which is driven by α1 subunit-containing GABAA receptors, over modification of muscular tone in mice, an α2 subunit-containing GABAA receptor-stimulated activity. This compound (0.13 and 1.2 mg/kg) also decreases latency to slow wave sleep (SWS) and paradoxical sleep (PS) in mice. Formulations containing this compound have been used in the treatment of insomnia.

This compound is a nonbenzodiazepine of the pyrazolopyrimidine family that is being pursued as a treatment for insomnia but has not completed development. This compound demonstrated a dose-dependent improvement in sleep, whereas zolpidem showed a more sustained WASO effect. No next-day hangover effects were observed. These sleep effects are also consistent with the pharmacokinetic profile of this compound. These results warrant clinical trials in patients with insomnia.

作用机制

Target of Action

Lorediplon is a novel non-benzodiazepine hypnotic drug that acts as a modulator of the GABAA receptor . It selectively binds to the α1 subunit of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain.

Mode of Action

This compound, by binding to the α1 subunit of the GABAA receptor, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) on GABAA receptors . This results in increased chloride ion influx leading to hyperpolarization of the neuron. This hyperpolarization makes the neurons less likely to fire, thus decreasing neuronal excitability and leading to the sedative effects observed .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABAA receptor, this compound enhances the inhibitory effects of GABA in the central nervous system. This results in a decrease in neuronal excitability and produces a calming effect, which can help to induce sleep .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed from the gastrointestinal tract, reaching maximum plasma concentrations at approximately 2 hours . The pharmacokinetic profile of this compound is dose-related and linear . This compound is mainly metabolized through CYP3A4, and four major metabolites have been identified across a range of species .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABAA receptor activity, leading to decreased neuronal excitability. In animals, this compound has shown potent sedative effects and much less potent activity on inhibition of muscular tone . The sleep induced by this compound is less fragmented and more physiological than that induced by Zolpidem .

生化分析

Biochemical Properties

Lorediplon plays a significant role in biochemical reactions by modulating the GABA(_A) receptor. It interacts with the α1 subunit of the GABA(_A) receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system . This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Cellular Effects

This compound exerts potent sedative effects on various types of cells, particularly neurons. It influences cell function by enhancing GABAergic transmission, which leads to decreased neuronal activity . This modulation of GABA(_A) receptors affects cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce sleep with minimal next-day hangover effects and low risk of physical dependence .

Molecular Mechanism

At the molecular level, this compound binds selectively to the α1 subunit of the GABA(_A) receptor . This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of neurons . The resulting inhibition of neuronal activity contributes to the sedative and hypnotic effects of this compound. Additionally, this compound does not significantly affect muscular tone, making it a promising candidate for treating insomnia without causing muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained effects over time. Preclinical in vivo studies have shown that this compound maintains its sedative effects without the development of tolerance after five days of continuous daily treatment . The drug’s stability and low risk of degradation contribute to its consistent efficacy in inducing sleep .

Dosage Effects in Animal Models

This compound exhibits dose-dependent effects in animal models. Higher doses of this compound result in more pronounced sedative effects, while lower doses produce milder sedation . No significant toxic or adverse effects have been observed at therapeutic doses, and the drug has shown a low risk of physical dependence and next-day hangover effects .

Metabolic Pathways

This compound is primarily metabolized through the cytochrome P450 enzyme CYP3A4 . Four major metabolites have been identified: monohydroxy this compound, N-desmethyl this compound, N-desacetyl this compound, and N-desmethyl and N-desacetyl this compound . These metabolites are formed through oxidation and demethylation reactions, and this compound is unlikely to cause significant induction or inhibition of the P450 system .

Transport and Distribution

After oral administration, this compound is rapidly absorbed from the gastrointestinal tract and reaches maximum plasma concentrations within approximately two hours . The drug is distributed throughout the body, with a particular affinity for the central nervous system due to its ability to cross the blood-brain barrier . This compound is transported and localized within neurons, where it exerts its sedative effects .

Subcellular Localization

This compound is primarily localized within the synaptic cleft, where it interacts with the GABA(_A) receptors on the postsynaptic membrane . This subcellular localization is crucial for its function as a modulator of GABAergic transmission. The drug’s targeting to specific compartments within neurons ensures its efficacy in enhancing inhibitory neurotransmission and promoting sleep .

生物活性

Lorediplon is a novel non-benzodiazepine hypnotic agent primarily developed for the treatment of insomnia. It acts as a selective modulator of the GABAA receptor, particularly targeting the α1 subunit. This mechanism is crucial for its sedative effects, making it a candidate for improving sleep quality and maintenance while minimizing side effects commonly associated with traditional sleep medications.

This compound functions by enhancing GABAergic transmission through its action on the GABAA receptor. This receptor is pivotal in the central nervous system for mediating inhibitory neurotransmission, which is essential for inducing sleep. The selective binding to the α1 subunit allows this compound to produce hypnotic effects without significantly altering other cognitive functions, thus reducing the risk of next-day sedation and cognitive impairment.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile:

- Onset of Action : Rapid absorption leading to quick onset of sleep.

- Half-Life : Extended systemic half-life compared to other hypnotics, which may contribute to sustained efficacy in sleep maintenance.

- Metabolism : Primarily metabolized by the liver, with metabolites that are pharmacologically inactive.

Phase II Clinical Trials

A significant Phase II trial evaluated this compound in patients with insomnia. The study compared two doses (5 mg and 10 mg) against placebo and zolpidem (10 mg). Key findings included:

- Wake After Sleep Onset (WASO) :

- This compound 5 mg reduced WASO by 19 minutes (p < 0.0001).

- This compound 10 mg reduced WASO by 23 minutes (p < 0.0001).

- Sleep Architecture : this compound preserved natural sleep architecture, which is often disrupted by other sedatives.

- Safety Profile : Well tolerated with low incidence of adverse events; common side effects included dizziness and headache but no significant next-day hangover effects were reported .

Comparative Studies

In comparative studies against zolpidem, this compound demonstrated superior efficacy in maintaining sleep throughout the night while minimizing residual effects:

| Parameter | This compound 5 mg | This compound 10 mg | Zolpidem 10 mg | Placebo |

|---|---|---|---|---|

| Mean WASO Reduction | 19 minutes | 23 minutes | Not specified | Baseline |

| Sleep Quality Score | Improved | Improved | Moderate improvement | Baseline |

| Adverse Events | Low incidence | Low incidence | Higher incidence | None |

Case Studies and Research Findings

Several studies have reinforced the efficacy and safety profile of this compound:

- Double-Blind Study on Insomnia : A randomized trial involving 145 patients showed that both doses of this compound significantly improved sleep maintenance compared to placebo and had a favorable tolerability profile .

- Comparative Efficacy Analysis : In a head-to-head study against zolpidem, this compound not only matched but often outperformed zolpidem in terms of maintaining sleep quality without excessive sedation upon waking .

- Long-Term Use Studies : Ongoing investigations are assessing the long-term safety and efficacy of this compound, focusing on its potential for chronic insomnia treatment without tolerance development.

科学研究应用

Phase IIa Clinical Trials

The most significant research on Lorediplon includes several Phase IIa clinical trials aimed at evaluating its efficacy in patients with insomnia. Key findings from these trials are summarized below:

These studies demonstrated that this compound significantly improves sleep maintenance and quality when compared to both placebo and standard treatments like zolpidem.

Pharmacodynamics and Mechanism of Action

This compound acts primarily as a GABA receptor modulator, which is essential for inducing sleep. The pharmacodynamic studies indicate that it not only enhances sleep onset but also maintains sleep throughout the night without causing the hangover effects commonly associated with other hypnotics.

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy in certain parameters when compared to zolpidem:

- Sleep Maintenance: this compound demonstrated a statistically significant reduction in WASO compared to zolpidem.

- Quality of Sleep: Patients reported better subjective sleep quality with this compound.

- Next-Day Effects: Unlike zolpidem, this compound did not exhibit significant next-day residual effects, making it a more favorable option for patients concerned about daytime drowsiness.

Case Studies

Several case studies have been documented that highlight the real-world applications of this compound in treating insomnia:

- Case Study 1: A 45-year-old male with chronic insomnia experienced significant improvement in sleep quality after switching from zolpidem to this compound, reporting fewer awakenings during the night and no morning grogginess.

- Case Study 2: A 60-year-old female patient with anxiety-related insomnia found that this compound not only helped her fall asleep faster but also improved her overall mood upon waking.

属性

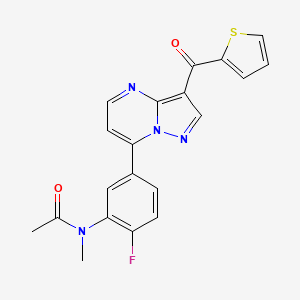

IUPAC Name |

N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPOCLFSADOXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238684 | |

| Record name | Lorediplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917393-39-6 | |

| Record name | Lorediplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917393-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorediplon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917393396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorediplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOREDIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU6Z23NSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。